Myeloperoxidase (MPO) Inhibitory Potency with ~40-Fold Selectivity Over Thyroid Peroxidase (TPO)
N-(2-Iodophenyl)pyridine-2-carboxamide inhibits recombinant human MPO with an IC50 of 159 nM and displays a 39.6-fold selectivity window over human thyroid peroxidase (TPO IC50 = 6,300 nM), alongside ~16-fold selectivity over CYP3A4 (IC50 = 2,600 nM), all measured within the same curated ChEMBL/BindingDB dataset [1]. For context, the clinically studied MPO inhibitor Verdiperstat (AZD3241) reportedly achieves ~14-fold selectivity over TPO at an MPO IC50 of 630 nM . This places the target compound's MPO-TPO selectivity ratio approximately 2.8-fold higher than Verdiperstat, though direct head-to-head comparison is limited by differing assay conditions.
| Evidence Dimension | MPO inhibitory potency and selectivity over off-target peroxidases |
|---|---|
| Target Compound Data | MPO IC50 = 159 nM; CYP3A4 IC50 = 2,600 nM; TPO IC50 = 6,300 nM |
| Comparator Or Baseline | Verdiperstat (AZD3241): MPO IC50 = 630 nM, ~14-fold selectivity over TPO. Unsubstituted N-phenylpyridine-2-carboxamide: no reported MPO activity. |
| Quantified Difference | MPO IC50: 159 nM vs. 630 nM (3.96-fold more potent). MPO-TPO selectivity ratio: ~40-fold vs. ~14-fold (2.8-fold higher). MPO-CYP3A4 selectivity: ~16-fold. |
| Conditions | Recombinant human MPO, 120 mM NaCl, 10 min incubation, aminophenyl fluorescein-based assay (ChEMBL/BindingDB). TPO assay: 3-iodo tyrosine substrate, 10 min incubation. |
Why This Matters
TPO selectivity is a critical safety differentiator in MPO inhibitor development because TPO inhibition risks disrupting thyroid hormone biosynthesis; the ~40-fold window quantified here provides a measurable selectivity margin relevant to preclinical candidate triage.
- [1] BindingDB BDBM50554044 / ChEMBL CHEMBL4792720. IC50 data: MPO 159 nM, CYP3A4 2,600 nM, TPO 6,300 nM. Curated by Bristol Myers Squibb. Available at: https://www.bindingdb.org View Source
